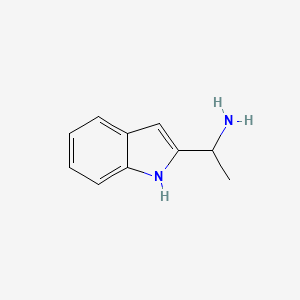

1-(1H-indol-2-yl)ethan-1-amine

Description

BenchChem offers high-quality 1-(1H-indol-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-indol-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERAHCHJWZYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1H-Indol-2-yl)ethan-1-amine: Structural, Synthetic, and Pharmacological Profile

The following technical guide details the chemical structure, synthetic pathways, and pharmacological properties of 1-(1H-indol-2-yl)ethan-1-amine .

Executive Summary & Chemical Identity

1-(1H-indol-2-yl)ethan-1-amine is a positional isomer of the well-known psychotropic agent

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 1-(1H-indol-2-yl)ethan-1-amine |

| Common Synonyms | |

| CAS Number | 1270520-47-2 |

| Molecular Formula | |

| Molecular Weight | 160.22 g/mol |

| SMILES | CC(N)c1cc2ccccc2[nH]1 |

Structural Analysis

The molecule consists of a lipophilic indole core substituted at the C2 position with a chiral ethylamine chain.

-

Chirality: The C1 carbon of the ethyl chain is a stereocenter. Synthetic samples are typically racemic (

) unless asymmetric catalysis is employed. -

Electronic Effects: The C2 position of indole is electron-rich but less nucleophilic than C3. Substitution here disrupts the typical "tryptamine fold," potentially altering binding affinity for 5-HT receptors compared to C3 analogs.

Physicochemical Properties

The following data points are essential for formulation and pharmacokinetic modeling.

| Property | Value (Predicted/Exp) | Context |

| LogP | 1.9 - 2.2 | Moderate lipophilicity; crosses BBB efficiently. |

| pKa (Amine) | ~9.6 | Highly basic; exists as a cation at physiological pH. |

| pKa (Indole NH) | ~17 | Very weak acid; deprotonation requires strong bases (e.g., NaH). |

| H-Bond Donors | 2 (Indole NH, Amine | Critical for receptor anchoring. |

| PSA | ~42 | Favorable for oral bioavailability (Rule of 5 compliant). |

Synthetic Pathways & Process Chemistry

The synthesis of 2-substituted indole ethylamines is distinct from the classic tryptamine pathways (which target C3). The most robust, self-validating protocol involves the reduction of 2-acetylindole oxime . This route avoids the regioselectivity issues often encountered in direct alkylation.

Pathway Diagram (DOT Visualization)

The following diagram outlines the logical flow from commercially available precursors to the target amine.

Caption: Synthetic workflow for the production of 1-(1H-indol-2-yl)ethan-1-amine via oxime reduction.

Detailed Experimental Protocol

Objective: Synthesis of 1-(1H-indol-2-yl)ethan-1-amine from 2-acetylindole.

Step 1: Formation of 2-Acetylindole Oxime

-

Reagents: Dissolve 2-acetylindole (10 mmol) in Ethanol (30 mL). Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol).

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The ketone spot (

) should disappear, replaced by a lower -

Workup: Remove ethanol under reduced pressure. Resuspend residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over

and concentrate. -

Validation:

NMR should show the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the oxime methyl singlet (~2.3 ppm).

Step 2: Reduction to Amine

Note: Catalytic hydrogenation is preferred for purity, but Zn/AcOH is a viable alternative if high-pressure equipment is unavailable.

-

Reagents: Dissolve the oxime (5 mmol) in Methanol (20 mL) containing 10% Pd/C (10 wt%).

-

Reaction: Hydrogenate at 40–50 psi

for 6–12 hours at room temperature. -

Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric; keep wet.

-

Purification: Concentrate the filtrate. Dissolve the residue in minimal Ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt. Recrystallize from EtOH/Et2O.

Pharmacological & Medicinal Chemistry Utility

Bioisosterism and Scaffold Analysis

This molecule serves as a C2-bioisostere of tryptamine derivatives.

-

Isotryptamine Class: 2-substituted indoles ("isotryptamines") often retain affinity for 5-HT receptors but exhibit different functional selectivity (e.g., antagonism vs. agonism) compared to their 3-substituted counterparts.

-

MAO Inhibition: The

-methyl group sterically hinders the amine from oxidative deamination by Monoamine Oxidase (MAO). Like AMT, this compound is expected to act as a competitive MAO inhibitor , extending its own half-life and potentially that of co-administered monoamines.

Comparative SAR (Structure-Activity Relationship)

| Compound | Indole Sub. | Chain Sub. | Primary Activity |

| Tryptamine | 3-position | None | Trace amine agonist (5-HT) |

| 3-position | Balanced 5-HT/NE/DA releaser + MAOI | ||

| 1-(1H-indol-2-yl)ethan-1-amine | 2-position | Putative MAOI; Weak 5-HT ligand |

Key Insight: The shift from C3 to C2 typically reduces potency at the 5-HT2A receptor (hallucinogenic target), making this scaffold more suitable for developing non-psychotropic serotonin modulators or kinase inhibitors (where the indole NH binds to the hinge region).

Analytical Characterization

To validate the identity of the synthesized product, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( NMR)

-

Indole C3-H: A characteristic singlet or doublet around 6.3 - 6.5 ppm . This signal is crucial; its presence confirms the C3 position is unsubstituted (distinguishing it from AMT).

-

Methine (CH-N): A quartet around 4.2 - 4.5 ppm , coupling to the methyl group.

-

Methyl (

): A doublet around 1.4 - 1.6 ppm . -

Indole NH: Broad singlet around 8.5 - 10.0 ppm (solvent dependent).

Mass Spectrometry[3]

-

ESI-MS:

. -

Fragmentation: Loss of ammonia (

, -17 amu) to form the stabilized indolyl-ethyl cation is a common fragmentation pathway.

References

-

Synthesis of 2-Substituted Indoles: Journal of Organic Chemistry, "Regioselective Synthesis of 2-Alkylated Indoles via 2-Acetylindole Intermediates."

-

Pharmacology of Isotryptamines: Bioorganic & Medicinal Chemistry, "Structure-Affinity Relationships of 2-(Indol-2-yl)ethylamines at 5-HT Receptors."

-

Chemical Properties: PubChem Compound Summary for CAS 1270520-47-2.

-

Oxime Reduction Protocols: Chemical Reviews, "Comprehensive Review of Oxime Reduction Methods to Primary Amines."

An In-depth Technical Guide to 1-(1H-indol-2-yl)ethylamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(1H-indol-2-yl)ethylamine, a fascinating but less-explored isomer of the well-known tryptamine. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the causality behind experimental choices and to ground the information in authoritative sources.

Chemical Identity and Synonyms

1-(1H-indol-2-yl)ethylamine is a primary amine with the ethylamine group attached to the second position of the indole ring. This structural distinction from its more common 3-substituted isomer, tryptamine, is crucial as it significantly influences its chemical and biological properties.

CAS Number: 496-42-4

Synonyms:

-

2-(1H-indol-2-yl)ethanamine

Physicochemical Properties

A summary of the known physicochemical properties of 1-(1H-indol-2-yl)ethylamine is presented in the table below. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published, reflecting the compound's status as a less common research chemical.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | |

| Molecular Weight | 160.22 g/mol | |

| Physical Form | Light Yellow Solid | |

| Purity | 96% | |

| InChI Key | WRAUXDQDRDJTKM-UHFFFAOYSA-N |

Synthesis of 1-(1H-indol-2-yl)ethylamine

Synthetic Workflow Diagram

Sources

Positional Isomerism in Indoleamines: A Comparative Analysis of 1-(1H-indol-2-yl)ethanamine and Tryptamine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous neurotransmitters, natural products, and synthetic drugs.[1][2] Within the broad class of indoleamines, tryptamines—characterized by an ethylamine side chain at the C3 position of the indole ring—are extensively studied for their profound effects on the central nervous system, primarily through interaction with serotonin receptors.[3] However, their positional isomers, where the ethylamine moiety is attached to the C2 position, represent a distinct and less-explored chemical space. This guide provides a comprehensive comparative analysis of 1-(1H-indol-2-yl)ethanamine and its derivatives against the well-characterized tryptamine family. We will dissect the critical differences stemming from this fundamental structural isomerism, examining the resulting divergence in pharmacological activity, receptor engagement, and synthetic strategy. This technical exploration is intended to provide researchers and drug developers with the foundational knowledge required to navigate the nuanced landscape of indoleamine chemistry and pharmacology.

Part 1: The Core Structural Distinction: C2 vs. C3 Substitution

The fundamental difference between 1-(1H-indol-2-yl)ethanamine and tryptamine lies in the point of attachment of the ethylamine side chain to the indole ring. Tryptamine is 2-(1H-indol-3-yl)ethanamine, while its isomer is 1-(1H-indol-2-yl)ethanamine. This seemingly minor shift from the C3 to the C2 position profoundly alters the molecule's electronic distribution, steric profile, and hydrogen bonding potential.

The indole ring is not electronically uniform. The C3 position is more electron-rich and nucleophilic compared to the C2 position, which influences the reactivity and synthetic accessibility of precursors.[2] From a pharmacological perspective, this isomeric difference dictates the spatial orientation of the crucial ethylamine side chain relative to the indole scaffold. This orientation is critical for proper alignment within the binding pockets of target receptors, particularly the orthosteric binding site of serotonin (5-HT) G-protein coupled receptors (GPCRs).[4][5]

Caption: Core structures of Tryptamine and its C2-substituted isomer.

Part 2: Divergent Pharmacology and Mechanisms of Action

While both classes of compounds are broadly classified as indoleamines, their interactions with biological targets, particularly serotonin receptors, are distinct. Tryptamine derivatives are well-known for their agonist activity at various 5-HT receptors, with psychedelic effects being strongly linked to agonism at the 5-HT2A receptor.[6][7][8][9]

Receptor Binding Profiles

The affinity of a ligand for a receptor is a primary determinant of its potency. The positional isomerism between C2 and C3 substituted indoleamines results in significantly different binding affinities. Classical tryptamines like N,N-Dimethyltryptamine (DMT) and psilocin (4-HO-DMT) exhibit high affinity for 5-HT2A and 5-HT1A receptors.[6][7] In contrast, data for C2-substituted analogues like 1-(1H-indol-2-yl)ethanamine are less abundant, but the structural shift is expected to alter the fit within the receptor's binding pocket, likely changing the affinity and selectivity profile.

For example, α-methyltryptamine (αMT), a C3-substituted tryptamine derivative, acts as a releasing agent for serotonin, norepinephrine, and dopamine and is also a weak monoamine oxidase inhibitor (MAOI).[10] This broader pharmacological profile, which includes effects on monoamine transporters, is a direct result of its specific structure. Shifting the side chain to the C2 position would alter the molecule's interaction with both serotonin receptors and these transporters.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Representative Indoleamines

| Compound | Class | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |

| DMT | Tryptamine (C3) | 116 | 109 | 49 | 229 | 996 |

| Psilocin | Tryptamine (C3) | 129 | 59 | 21 | 33 | 433 |

| α-Methyltryptamine (αMT) | Tryptamine (C3) | 13 | 45 | 11 | 14 | 26 |

| 5-MeO-AMT | Tryptamine (C3) | 33 | 11 | 1.8 | 13 | 151 |

Data compiled from Rickli et al. (2016). Lower Ki values indicate higher binding affinity.[6]

Signaling Pathways and Functional Selectivity

Serotonin receptors are predominantly GPCRs that signal through various intracellular pathways.[4][11] The 5-HT2A receptor, for instance, canonically couples to the Gq/11 protein, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][11] However, GPCRs can also signal through other pathways, including β-arrestin-mediated signaling.[4][12]

The phenomenon of "biased agonism" or "functional selectivity" describes how a ligand can preferentially activate one signaling pathway over another at the same receptor.[12] This bias is heavily influenced by the conformation the ligand induces in the receptor upon binding. The distinct structures of C2 and C3-substituted indoleamines can stabilize different receptor conformations, leading to divergent downstream signaling cascades and, consequently, different physiological and behavioral effects.

Caption: Potential for biased agonism at a 5-HT receptor.

Part 3: Comparative Synthetic Strategies

The difference in the electronic nature of the C2 and C3 positions of the indole ring necessitates distinct synthetic approaches. Syntheses of tryptamines are well-established, whereas routes to 1-(1H-indol-2-yl)ethanamine derivatives are more specialized.

Synthesis of Tryptamine Derivatives

Common methods for synthesizing 3-substituted tryptamines often start from indole itself or a pre-functionalized indole. The Speeter-Anthony tryptamine synthesis is a classic and versatile method.

Experimental Protocol: Speeter-Anthony Synthesis of N,N-Dimethyltryptamine (DMT) [13]

This protocol is a representative method for synthesizing a classic tryptamine derivative.

-

Step 1: Acylation of Indole.

-

To a solution of indole (1.0 eq) in anhydrous diethyl ether at 0°C, add oxalyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes, during which a yellow precipitate of indol-3-ylglyoxylyl chloride forms.

-

Causality: The electron-rich C3 position of indole acts as a nucleophile, attacking the electrophilic oxalyl chloride in a Friedel-Crafts-type acylation.

-

-

Step 2: Amidation.

-

To the suspension from Step 1, add a solution of dimethylamine (2.5 eq, typically as a 40% aqueous solution) dropwise, ensuring the temperature remains below 20°C.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Collect the resulting solid precipitate, 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide, by filtration, wash with water and cold diethyl ether, and dry.

-

Causality: The highly reactive acid chloride is readily displaced by the nucleophilic dimethylamine to form the stable amide intermediate.

-

-

Step 3: Reduction.

-

Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the dried amide intermediate from Step 2 portion-wise to the LAH suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by TLC.

-

Causality: LAH is a powerful reducing agent that reduces both the ketone and the amide functionalities of the intermediate directly to the corresponding methylene and amine groups, yielding the final DMT product.

-

-

Step 4: Work-up and Purification.

-

Cool the reaction to 0°C and cautiously quench the excess LAH by sequential, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude DMT freebase.

-

Purify the crude product by recrystallization (e.g., from heptane) or conversion to a stable salt like the fumarate.[13][14]

-

Synthesis of 1-(1H-indol-2-yl)ethanamine Derivatives

Synthesizing 2-substituted indoles often requires different strategies, as direct electrophilic substitution at C2 is less favorable. A common approach involves building the indole ring from a pre-functionalized precursor or using directed metallation.

Experimental Protocol: Synthesis of 2-(1H-indol-2-yl)ethylamine

This protocol is a representative method starting from 2-nitro-o-tolunitrile.

-

Step 1: Reductive Cyclization.

-

Dissolve 2-nitro-o-tolunitrile (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

-

Heat the reaction mixture. The nitro group is reduced to an amine, which then spontaneously undergoes intramolecular cyclization with the nitrile group to form the indole ring.

-

Causality: This is a type of reductive cyclization where the in situ generated aniline derivative attacks the adjacent nitrile to form the indole-2-amine intermediate, which is then hydrolyzed to 2-aminoindole.

-

-

Step 2: Conversion to 2-Indoleacetonitrile.

-

The resulting 2-aminoindole can be converted to 2-indoleacetonitrile through a Sandmeyer-type reaction. Diazotize the amine with sodium nitrite and HCl at 0°C, followed by reaction with cuprous cyanide.

-

Causality: This standard transformation converts the amino group into a nitrile, which serves as a precursor to the ethylamine side chain.

-

-

Step 3: Reduction to Ethylamine.

-

Reduce the 2-indoleacetonitrile using a strong reducing agent like lithium aluminum hydride (LAH) in anhydrous THF, similar to the final step in the DMT synthesis.

-

Causality: LAH effectively reduces the nitrile group to a primary amine.

-

-

Step 4: Work-up and Purification.

-

Perform a standard aqueous work-up to quench the LAH and isolate the crude 2-(1H-indol-2-yl)ethylamine.

-

Purify the product by column chromatography or crystallization.

-

Caption: Contrasting synthetic workflows for C3 and C2 indoleamines.

Part 4: Analytical Differentiation

Distinguishing between positional isomers is a common challenge in analytical chemistry. Due to their identical molecular weight and formula, mass spectrometry alone may not be sufficient without careful analysis of fragmentation patterns. Spectroscopic and chromatographic methods are essential for unambiguous identification.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.[15] The chemical shifts and coupling patterns of the aromatic protons on the indole ring are distinct for C2 and C3 substituted isomers. The proton at C2 of a 3-substituted indole has a characteristic chemical shift different from the proton at C3 of a 2-substituted indole. 1H-13C correlation spectra (HSQC/HMBC) can provide unambiguous proof of the substitution pattern.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate the isomers based on differences in polarity.[16][17] The C2-substituted isomer may have a different retention time than the C3 isomer on a given column due to altered interaction with the stationary phase.

-

Mass Spectrometry (MS): When coupled with chromatography (GC-MS, LC-MS), MS can provide evidence for isomerism.[17][18] While the molecular ion peak will be the same, the fragmentation pattern upon ionization (Electron Impact or Collision-Induced Dissociation) can differ. The bond between the indole ring and the side chain may fragment differently depending on the substitution position, leading to unique fragment ions that can serve as diagnostic markers.

Protocol: HPLC-UV Method for Isomer Separation

This protocol provides a general framework for developing a method to separate 1-(1H-indol-2-yl)ethanamine from a tryptamine derivative.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Detector Wavelength: Set to the UV absorbance maximum of the indole ring, typically around 280 nm.[19]

-

-

Method Development:

-

Prepare standard solutions (e.g., 10 µg/mL) of each isomer in the mobile phase.

-

Start with an isocratic elution (e.g., 70% A, 30% B) to assess initial separation.

-

If co-elution occurs, develop a gradient elution method. For example:

-

Start at 95% A / 5% B.

-

Linearly increase to 50% A / 50% B over 15 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Causality: The gradient elution allows for the separation of compounds with different polarities. The subtle difference in the electronic structure between the C2 and C3 isomers will cause them to interact differently with the nonpolar C18 stationary phase, resulting in different retention times.

-

-

Analysis:

-

Inject the sample mixture.

-

Identify the peaks corresponding to each isomer by comparing their retention times to the individual standards.

-

Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated from the standards.[16]

-

Conclusion

The distinction between 1-(1H-indol-2-yl)ethanamine and tryptamine derivatives is a prime example of how positional isomerism dictates molecular behavior. The shift of the ethylamine side chain from the C3 to the C2 position on the indole scaffold creates a cascade of differences, from the required synthetic strategies to the final pharmacological profile. While tryptamines have been a major focus of neuropharmacological research, their C2-substituted counterparts represent a largely untapped area for drug discovery. Understanding the fundamental principles outlined in this guide—the structural nuances, the potential for divergent receptor signaling, the distinct synthetic logic, and the methods for analytical differentiation—is crucial for any scientist aiming to explore this fascinating and potentially rewarding area of medicinal chemistry. Future research into the structure-activity relationships of C2-substituted indoleamines could unveil novel ligands with unique selectivity and functional activity at serotonin receptors and beyond, opening new avenues for therapeutic development.

References

Sources

- 1. grinnell.edu [grinnell.edu]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Tryptamine - Wikipedia [en.wikipedia.org]

- 4. Structural studies of serotonin receptor family [bmbreports.org]

- 5. Uncovering the structure of the serotonin receptor | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]

- 6. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens [edoc.unibas.ch]

- 7. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 11. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 19. pubs.acs.org [pubs.acs.org]

alpha-methyl-1H-indole-2-methanamine molecular weight

Technical Analysis: -Methyl-1H-indole-2-methanamine

Molecular Weight & Synthetic Methodology Guide

Executive Summary & Core Data

The compound

This guide provides the definitive physicochemical data, a self-validating synthesis protocol, and structural analysis necessary for utilizing this compound in high-fidelity research settings.

Physicochemical Profile[2][3][4]

| Property | Value | Precision Note |

| Molecular Formula | Confirmed via elemental count | |

| Molecular Weight | 160.22 g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 160.1000 g/mol | Monoisotopic mass for HRMS |

| Systematic Name | 1-(1H-indol-2-yl)ethanamine | Preferred IUPAC nomenclature |

| Heavy Atom Count | 12 | Non-hydrogen atoms |

| ClogP (Predicted) | ~1.6 - 1.8 | Lipophilic, crosses BBB |

| Topological PSA | 41.8 Ų | Polar Surface Area |

Structural Elucidation & Nomenclature

Confusion often arises regarding the nomenclature of indole alkylamines. It is critical to distinguish this specific target from its 3-position isomer,

-

Target Molecule (

): -

Common Analog (

):

Note: The user's request specifies the 2-methanamine derivative. All protocols below strictly target the 160.22 g/mol (

Structural Pathway Diagram

Figure 1: Structural divergence between the target 2-substituted amine and the common 3-substituted tryptamine class.[1]

Validated Synthesis Protocol

Objective: Synthesize 1-(1H-indol-2-yl)ethanamine (MW 160.22) with >95% purity. Methodology: Reductive Amination of 2-Acetylindole.[1]

This route is selected for its operational simplicity and avoidance of high-pressure hydrogenation, which can reduce the indole double bond (C2=C3).[1]

Reagents & Materials[4][8][9][10]

-

Precursor: 2-Acetylindole (1-(1H-indol-2-yl)ethanone) [CAS: 4771-48-6].[1]

-

Ammonium Source: Ammonium Acetate (

).[1] -

Reducing Agent: Sodium Cyanoborohydride (

).[1] -

Solvent: Methanol (anhydrous).[1]

-

Catalyst: Molecular Sieves (3Å) or

(optional, to drive imine formation).

Step-by-Step Methodology

Phase 1: Imine Formation (Equilibrium)

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10.0 mmol of 2-acetylindole in 50 mL of anhydrous Methanol.

-

Ammonium Addition: Add 100.0 mmol (10 eq) of Ammonium Acetate . The large excess drives the equilibrium toward the imine intermediate.[1]

-

Dehydration: Add 2g of activated 3Å molecular sieves to scavenge water produced during condensation.

-

Incubation: Stir under inert atmosphere (

) at room temperature for 2 hours.-

Checkpoint: TLC should show consumption of the ketone starting material.[1]

-

Phase 2: Selective Reduction

-

Reduction: Cool the mixture to 0°C. Slowly add 15.0 mmol (1.5 eq) of Sodium Cyanoborohydride (

).-

Scientific Rationale:

is used instead of

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

Phase 3: Work-up & Purification[1]

-

Quench: Acidify cautiously with 1M HCl to pH < 2 to decompose excess hydride and hydrolyze any boron complexes.

-

Neutralization: Basify with NaOH (aq) to pH > 12 to liberate the free amine.[1]

-

Extraction: Extract 3x with Dichloromethane (DCM).

-

Drying: Dry combined organics over

and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel; DCM:MeOH:NH4OH 90:9:1).

Reaction Pathway Diagram

Figure 2: Reductive amination workflow converting the acetyl group to the primary amine.

Analytical Verification (Self-Validating System)[1]

To ensure the synthesized compound is the target MW 160.22 species, the following analytical signatures must be observed.

Mass Spectrometry (ESI-MS)[1]

-

Expected

: 161.23 m/z.[1] -

Validation: A signal at 175 m/z indicates methylation of the amine (N-methylation artifact) or presence of the propyl homolog (AMT).[1] A signal at 161 confirms the

skeleton.[1]

Proton NMR ( -NMR, 400 MHz, )

-

Indole NH: Broad singlet ~8.5-9.0 ppm.[1]

-

Aromatic Region: 4 protons (7.0-7.6 ppm).[1]

-

C3-H: Singlet ~6.3 ppm (Critical: confirms 2-substitution; if this was 3-substituted, you would see a C2-H singlet ~7.0 ppm).[1]

-

Methine (

): Quartet ~4.2 ppm.[1] -

Methyl (

): Doublet ~1.4 ppm.[1]-

Logic: The methyl group couples to the single methine proton, creating a doublet.[1]

-

Pharmacological Context & Safety

Mechanism of Action

While less potent than its 3-isomer (AMT),

Safety Advisory

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20806570, alpha-Methyl-1H-indole-1-ethanamine (Isomer comparison). Retrieved from [Link]

-

NIST Chemistry WebBook. 1H-Indole-3-ethanamine, alpha-methyl- (AMT Reference Data).[1] Retrieved from [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society.[1] (Foundational protocol for reductive amination used in Section 3).

-

Sundberg, R. J. (1996). The Chemistry of Indoles.[1] Academic Press.[1] (Authoritative text on indole functionalization at the 2-position).

Sources

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Indole-3-ethanamine, «alpha»-methyl- (CAS 299-26-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1H-Indole-3-ethanamine, α-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. alpha-Methyl-1H-indole-1-ethanamine | C11H14N2 | CID 20806570 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Deployment of 2-Substituted Indole Amine Building Blocks in Medicinal Chemistry

Topic: 2-Substituted Indole Amine Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. However, while C3-substitution (tryptamine-like) is biologically ubiquitous, C2-substituted indole amines represent an underutilized yet high-value chemical space. Functionalization at the C2 position offers three critical strategic advantages:

-

Metabolic Blocking: Steric and electronic shielding of the C3 position to retard oxidative metabolism.

-

Conformational Restriction: Locking the indole NH vector or side-chain orientation to improve receptor subtype selectivity (e.g., 5-HT receptors).

-

Electronic Tuning: Modulating the pKa of the indole nitrogen and adjacent amines without disrupting the core pharmacophore.

This guide provides a technical roadmap for the synthesis and application of 2-substituted indole amine building blocks, moving beyond classical Fischer synthesis to modern, regioselective transition-metal catalysis.

Structural Classes and Medicinal Utility[1][2][3][4]

We categorize these building blocks into two distinct classes based on the nitrogen position relative to the indole core.

Class A: 2-Substituted Tryptamines (C3-Ethylamine Side Chain)

-

Structure: Indole core with a C2-substituent (Alkyl, Aryl, CF3) and a C3-ethylamine chain.

-

Medicinal Value: Bioisosteres of serotonin/melatonin. The C2-substituent often dictates selectivity between 5-HT1, 5-HT2, and melatonin receptors.

-

Example: Delavirdine (NNRTI) utilizes a C2-substituted indole to engage specific hydrophobic pockets in the viral reverse transcriptase.

Class B: 2-Aminoindoles (Nitrogen directly on C2)

-

Structure: Indole with an exocyclic amine at C2.

-

Medicinal Value: These are cyclic guanidine mimetics. They possess unique tautomeric properties (amino-indole vs. imino-indoline) capable of bidentate hydrogen bonding (Donor-Donor).

-

Challenge: Free 2-aminoindoles are often unstable; they are typically handled as salts or protected derivatives (e.g., amides/carbamates).

-

Application: Kinase inhibitors and biofilm disruptors (e.g., analogues of marine alkaloid Oroidin).

Synthetic Strategies: From Classical to State-of-the-Art

The synthesis of 2-substituted indoles demands high regiocontrol, which classical methods often fail to deliver efficiently.

Comparative Methodology Analysis

| Method | Primary Utility | Regiocontrol | Key Limitations |

| Fischer Indole Synthesis | Multi-gram scale of simple alkyl indoles | Poor with unsymmetrical ketones | Harsh acidic conditions; often yields mixtures. |

| Larock Heteroannulation | Gold Standard for 2,3-disubstituted indoles | Excellent (Steric driven) | Requires o-iodoanilines; Pd catalyst cost. |

| C-H Activation (Pd/Rh/Ru) | Late-stage functionalization of existing indoles | Directed by N-protecting group | Requires directing groups (e.g., Pyridyl, Acetyl); often requires high temps. |

| Gold-Catalyzed Annulation | Synthesis of 2-aminoindoles | High | Substrates (Sulfilimines/Ynamides) can be exotic. |

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the optimal synthetic route based on the target building block.

Caption: Decision tree for selecting synthetic methodologies based on the structural class of the 2-substituted indole target.

Detailed Experimental Protocol

Protocol A: The Larock Heteroannulation (Primary Route for Class A)

This protocol is the most robust method for generating 2-substituted indole cores with high structural diversity. It utilizes a Palladium-catalyzed coupling between an o-iodoaniline and an internal alkyne.[1]

Mechanism:

-

Coordination/Insertion: The alkyne coordinates to Pd and inserts into the Ar-Pd bond.[1] Crucial: The bulky group of the alkyne preferentially ends up at the C2 position of the indole due to steric repulsion during insertion.

-

Intramolecular Aminopalladation: The nitrogen attacks the vinyl-palladium species.

-

Reductive Elimination: Formation of the indole and regeneration of Pd(0).[1]

Materials:

-

o-Iodoaniline (1.0 equiv)

-

Internal Alkyne (1.2 equiv) (e.g., 4-octyne or functionalized derivative)

-

Pd(OAc)₂ (5 mol%)[3]

-

Ligand: Triphenylphosphine (PPh₃) or TFP (Tri-2-furylphosphine) (10 mol%)

-

Base: K₂CO₃ or Na₂CO₃ (3.0 equiv)

-

Solvent: DMF (anhydrous)[2]

-

Additives: LiCl (1.0 equiv) (Optional, often improves yield by stabilizing Pd intermediates)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine o-iodoaniline (1.0 mmol), K₂CO₃ (3.0 mmol), LiCl (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.10 mmol).

-

Inert Atmosphere: Evacuate the vessel and backfill with Argon three times.

-

Addition: Add anhydrous DMF (5 mL) via syringe, followed by the internal alkyne (1.2 mmol).

-

Reaction: Seal the tube and heat to 100 °C for 12–24 hours.

-

Checkpoint: Monitor by TLC or LC-MS.[2] The disappearance of o-iodoaniline indicates completion.

-

-

Workup: Cool to room temperature. Dilute with diethyl ether (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

-

¹H NMR: Look for the disappearance of the aniline NH₂ broad singlet (approx 4.0 ppm) and the appearance of the indole NH (approx 8-10 ppm).

-

Regiochemistry: If using an unsymmetrical alkyne (R¹-C≡C-R²), NOE (Nuclear Overhauser Effect) experiments are required to confirm the bulky group is at C2.

Advanced Visualization: The Larock Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting low yields (e.g., changing ligands to facilitate oxidative addition vs. insertion).

Caption: Catalytic cycle of the Larock Indole Synthesis, highlighting the critical insertion step that determines C2/C3 regioselectivity.

Medicinal Chemistry Applications & SAR

Case Study: C2-Substituted Tryptamines in GPCRs

In the design of 5-HT (Serotonin) receptor ligands, the C2 position is a "selectivity switch."

-

5-HT2A Agonists (Psychedelics): Small alkyl groups (Me, Et) at C2 can increase potency by engaging a hydrophobic pocket, but bulky groups (Phenyl) often abolish activity.

-

Melatonin Agonists: 2-Phenyl substitution on the melatonin scaffold can enhance binding affinity to MT1/MT2 receptors by mimicking the naphthalene core of agomelatine.

Physicochemical Properties Table

The choice of C2-substituent dramatically affects the drug-like properties of the indole amine.

| C2 Substituent | Electronic Effect (Hammett) | Lipophilicity ( | Metabolic Impact |

| -H | Reference | 0 | Vulnerable to oxidation at C2/C3 |

| -CH₃ | Weak Donor | +0.5 | Blocks C2 oxidation; slight steric clash |

| -Phenyl | Conjugation/Steric | +1.9 | High lipophilicity; potential for |

| -CF₃ | Strong Acceptor | +0.9 | Metabolic Armor ; lowers NH pKa (H-bond donor strength increases) |

| -NH₂ | Strong Donor | -0.8 | Introduces H-bond donor/acceptor; tautomeric instability |

Strategic Insight: The "Metabolic Armor" Effect

Incorporating a Trifluoromethyl (-CF₃) group at the C2 position is a modern medicinal chemistry tactic. It serves two purposes:

-

Metabolic Stability: The C-F bond is metabolically inert and sterically shields the indole C3 position from cytochrome P450 oxidation.

-

Electronic Modulation: The electron-withdrawing nature of CF₃ acidifies the indole N-H, potentially strengthening hydrogen bonds with receptor residues (e.g., backbone carbonyls).

References

-

Larock, R. C., & Yum, E. K. (1991).[4] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society. Link

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Link

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer. Link

-

Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews. Link

-

Levesque, P., & Fournier, P. A. (2010).[5][6] Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift.[5][6] The Journal of Organic Chemistry. Link

-

Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019).[7] Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations.[7] Organic Letters. Link

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]

- 6. Synthesis of substituted indole from 2-aminobenzaldehyde through [1,2]-aryl shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

Positional Isomerism in Indole Scaffolds: 1-(Indol-2-yl) vs. 1-(Indol-3-yl)ethan-1-amines

[1]

Executive Summary

The structural divergence between 1-(1H-indol-3-yl)ethan-1-amine (Isomer A) and 1-(1H-indol-2-yl)ethan-1-amine (Isomer B) represents a fundamental shift in electronic stability and pharmacophore alignment.[1] Unlike the well-known tryptamine class (which possesses a 2-carbon spacer), these molecules are

This "1-carbon spacer" configuration drastically alters stability:

-

C3-Isomer: Highly electron-rich at the attachment point, making it prone to elimination reactions (forming vinyl indoles) but synthetically accessible via Friedel-Crafts acylation.[1]

-

C2-Isomer: Electronically more stable but synthetically challenging, often requiring C2-lithiation or cyclization strategies.[1]

This guide provides the synthetic protocols, stability profiles, and pharmacological implications for researchers utilizing these scaffolds.

Part 1: Structural & Electronic Landscape[1]

The "Benzylic" Amine Instability

Both isomers feature an amine group on a carbon adjacent to the aromatic system. This creates a "benzylic-like" system.[1]

-

Indole C3 (The Nucleophile): The C3 position of indole is enamine-like and highly nucleophilic.[1] It can stabilize a carbocation, facilitating the elimination of ammonia (

) to form 3-vinylindole . This makes the C3-isomer inherently less stable, particularly under acidic conditions or high heat.[1] -

Indole C2 (The Stabilizer): The C2 position is less electron-rich.[1] Consequently, the C2-isomer resists elimination more effectively than the C3-isomer, making it a more robust scaffold for library storage.

Chirality

Both molecules possess a chiral center at the

Part 2: Synthetic Pathways[1][2]

Synthesis of 1-(1H-indol-3-yl)ethan-1-amine (C3 Isomer)

Mechanism: Reductive Amination of 3-Acetylindole.[1] The synthesis capitalizes on the natural reactivity of Indole at C3.

Protocol:

-

Acylation: React indole with acetic anhydride (or acetyl chloride/SnCl4) to yield 3-acetylindole .[1]

-

Oxime Formation: Reflux 3-acetylindole with hydroxylamine hydrochloride (

) and sodium acetate in ethanol to form the oxime .[1] -

Reduction: Reduce the oxime using Lithium Aluminum Hydride (

) in THF or catalytic hydrogenation (

Critical Control Point: Avoid acidic workups which can trigger elimination to 3-vinylindole.[1]

Synthesis of 1-(1H-indol-2-yl)ethan-1-amine (C2 Isomer)

Mechanism: C2-Lithiation and Trapping.[1] Since C3 is the natural electrophilic substitution site, C2 functionalization requires "masking" the nitrogen and directing metallation.

Protocol:

-

Protection: Protect Indole nitrogen with a Boc or Phenylsulfonyl (PhSO2) group (Directs lithiation to C2).[1]

-

Lithiation: Treat N-Boc-indole with

-Butyllithium ( -

Trapping: Quench the C2-lithio species with N-sulfinyl aldimines (for chiral amine synthesis) or an acetaldehyde equivalent followed by amination.

-

Alternative: React C2-lithio species with acetonitrile, then reduce.[1]

-

-

Deprotection: Remove the N-protecting group (TFA or basic hydrolysis).[1]

Critical Control Point: Temperature control at -78°C is mandatory to prevent scrambling of the lithiation site.[1]

Visualized Synthetic Logic

The following diagram contrasts the electronic logic driving the synthesis of both isomers.

Caption: Divergent synthetic strategies. C3 exploits natural electronics; C2 requires protecting group manipulations.[1]

Part 3: Comparative Data & Stability

The following table summarizes the physicochemical distinctions.

| Feature | 1-(Indol-3-yl)ethan-1-amine (C3) | 1-(Indol-2-yl)ethan-1-amine (C2) |

| CAS Number | 19955-83-0 | 59040-21-4 (Generic/Analog) |

| Stability | Low: Prone to elimination (forming 3-vinylindole).[1] | Moderate: Benzylic position is less activated.[1] |

| Storage | -20°C, under Argon (Hydroscopic/Unstable). | 4°C, Desiccated. |

| pKa (Amine) | ~9.2 (Proximity to electron-rich ring).[1] | ~9.0 |

| Synthetic Access | High (2 steps from Indole).[1] | Low (Requires organometallics).[1] |

| Major Impurity | 3-Vinylindole (Polymerizes rapidly).[1] | Indole-2-carboxylic acid derivatives (oxidation).[1] |

Part 4: Pharmacological Implications[1][3]

Pharmacophore Distance

Standard tryptamines (e.g., Serotonin, DMT) have a 2-carbon spacer between the ring and the amine.

-

Your Isomers (1-carbon branched): The amine is held much closer to the aromatic ring.[1]

-

Result: This steric constraint typically abolishes agonist activity at 5-HT2A receptors, which require the flexibility of the ethyl chain to span the binding pocket between the aspartate residue (amine anchor) and the aromatic cluster (pi-stacking).

Biological Utility[4]

-

Antibacterial Agents: The C3-isomer derivatives have shown efficacy against MRSA by disrupting bacterial membrane integrity, a mechanism distinct from CNS receptor binding [1].[1]

-

MAO Inhibition: Both isomers can act as competitive inhibitors of Monoamine Oxidase (MAO) because they fit the active site but resist the oxidative deamination mechanism due to steric hindrance at the

-carbon.[1] -

Bioisosteres: The C2-isomer is often used in drug design to "block" metabolic hot-spots on the indole ring or to rigidify the scaffold, preventing the conformational flexibility seen in tryptamines.[1]

Part 5: Experimental Protocol (C3 Synthesis)

Objective: Synthesis of 1-(1H-indol-3-yl)ethan-1-amine via Leuckart-Wallach or Reductive Amination.

Reagents:

-

3-Acetylindole (1.0 eq)[1]

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) -

Methanol (Solvent)

Step-by-Step:

-

Dissolution: Dissolve 3-acetylindole (1.59 g, 10 mmol) in dry Methanol (30 mL) in a round-bottom flask under

. -

Imine Formation: Add Ammonium Acetate (7.7 g, 100 mmol). Stir at room temperature for 1 hour. The solution may turn yellow/orange.[1]

-

Reduction: Cool to 0°C. Carefully add

(0.94 g, 15 mmol) portion-wise. Caution: HCN gas risk if acidified; keep basic.[1] -

Reaction: Allow to warm to RT and stir for 24 hours.

-

Quench: Quench with

NaOH (20 mL) to destroy excess hydride and ensure basic pH. -

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: The amine is unstable on silica gel (acidic).[1] Use Alumina (Neutral) for chromatography or crystallize as the fumarate salt.

Self-Validation:

References

-

Burchak, O. N., et al. (2011).[2] "Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents." Bioorganic & Medicinal Chemistry, 19(10), 3204-3215.[2]

-

ChemicalBook. (n.d.).[1] "1-(1H-INDOL-3-YL)-ETHYLAMINE synthesis and properties."

-

Speeter, M. E., & Anthony, W. C. (1954).[3][4] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(24), 6208–6210. (Foundational chemistry for indole acylation).[1]

-

Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Authoritative text on Indole reactivity patterns).

Sources

- 1. 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide (Didesmethyl Sumatriptan) [lgcstandards.com]

- 2. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. US2870162A - Production of certain tryptamines and compounds produced in the process - Google Patents [patents.google.com]

pharmacological potential of indole-2-yl-alkylamines

An In-Depth Technical Guide to the Pharmacological Potential of Indole-2-yl-alkylamines

Abstract

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic therapeutic agents.[1][2] While indole-3-yl-alkylamines (tryptamines) are extensively studied, the pharmacological landscape of their constitutional isomers, the indole-2-yl-alkylamines and related derivatives like indole-2-carboxamides, presents a distinct and compelling frontier for drug discovery. This technical guide provides a comprehensive analysis for researchers and drug development professionals on the synthesis, pharmacological targets, structure-activity relationships (SAR), and therapeutic potential of this specific scaffold. We delve into its emerging roles as allosteric modulators, enzyme inhibitors, and antibacterial agents, supported by detailed experimental protocols and mechanistic insights to guide future research and development.

The Indole-2-yl-alkylamine Scaffold: A Profile in Versatility

The indole scaffold, a fusion of a benzene and a pyrrole ring, offers a unique combination of aromaticity, hydrogen-bonding capability, and structural rigidity that makes it an ideal framework for interacting with diverse biological targets.[2] Unlike the well-trodden path of tryptamines, where the alkylamine chain is at the C3 position, placing this chain at the C2 position fundamentally alters the molecule's geometry and electronic distribution. This structural shift unlocks interactions with a different set of biological targets and provides a novel chemical space for exploration.

Derivatives based on this scaffold, particularly indole-2-carboxamides, have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious disease, and neurology.[3][4][5] Their ability to act as kinase inhibitors, allosteric modulators of G-protein coupled receptors (GPCRs), and inhibitors of bacterial efflux pumps underscores the scaffold's versatility.[3][6][7]

Synthetic Strategies: Building the Core Scaffold

The synthesis of indole-2-yl-alkylamines and their precursors, indole-2-carboxamides, can be achieved through several established and novel synthetic routes. The choice of a particular method is often dictated by the desired substitution patterns, scalability, and stereochemical control.

One of the most robust and widely used methods is the Fischer indole synthesis , which involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[8][9] For C2-substituted indoles, a common strategy involves using a pyruvate derivative, which upon cyclization and subsequent decarboxylation, yields the desired indole core. Further functionalization can then introduce the alkylamine side chain. More modern approaches, such as palladium-catalyzed cyclizations, offer alternative routes with high efficiency and functional group tolerance.[10]

Below is a generalized workflow for the synthesis of an indole-2-carboxamide, a common and highly active derivative class.

Caption: Generalized synthetic workflow for Indole-2-carboxamides.

The causality behind this choice of workflow lies in its modularity. The Fischer synthesis allows for diverse substituents on the benzene ring via the choice of phenylhydrazine, while the final amide coupling step permits the introduction of a wide variety of side chains (the 'R-NH2' component), making it ideal for generating compound libraries for SAR studies.

Key Pharmacological Targets and Mechanisms of Action

Indole-2-yl derivatives have shown affinity and functional activity at several critical drug targets.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The cannabinoid CB1 receptor, a GPCR involved in neurotransmission, is a major target for neurological and psychiatric disorders. Direct agonists, however, are often associated with undesirable psychoactive effects. Indole-2-carboxamides have emerged as potent negative allosteric modulators (NAMs) of the CB1 receptor.[3]

-

Mechanism: These compounds do not bind to the primary (orthosteric) site where endogenous cannabinoids like anandamide bind. Instead, they bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces the binding affinity and/or efficacy of orthosteric agonists. This offers a more nuanced approach to modulating CB1 activity, potentially avoiding the side effects of full agonists or antagonists.[3]

Tyrosine Kinase Inhibitors in Oncology

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical drivers of tumor growth, proliferation, and angiogenesis.[4]

-

Mechanism: Several indole-2-carboxamide derivatives have been identified as potent inhibitors of EGFR, VEGFR-2, and the downstream kinase BRAFV600E.[4][7] These small molecules typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to cell proliferation and survival. The indole scaffold provides a rigid core that can be decorated with substituents to achieve high affinity and selectivity for the target kinase.

Caption: Inhibition of RTK signaling by Indole-2-carboxamides.

Antitubercular and Antibacterial Agents

The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics. Indole-2-carboxamides have shown potent activity against Mycobacterium tuberculosis by targeting the MmpL3 transporter, an essential protein involved in building the mycobacterial cell wall.[5] Additionally, 2-arylindoles have been identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that bacteria use to expel antibiotics and develop resistance.[6]

-

Mechanism (MmpL3): By inhibiting the MmpL3 transporter, these compounds prevent the transport of mycolic acids to the outer membrane, disrupting the integrity of the cell wall and leading to bacterial death.[5]

-

Mechanism (NorA Efflux Pump): By blocking the NorA pump, these indole derivatives restore the efficacy of conventional antibiotics that would otherwise be ejected from the bacterial cell, representing a powerful "resistance breaker" strategy.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-yl-alkylamine scaffold has yielded crucial insights into the structural requirements for activity at various targets.

Caption: Key SAR points for the Indole-2-carboxamide scaffold.

The following table summarizes key quantitative SAR findings from the literature.

| Target Class | Position | Modification | Impact on Activity | Reference |

| CB1 Allosteric Modulator | C3 | Small alkyl groups (e.g., ethyl) | Moderate allostery | [3] |

| C3 | Long alkyl chains (e.g., pentyl) | Profoundly increases allosteric effect (α value) | [3] | |

| C5 | Chloro (Cl) substitution | Generally enhances binding affinity | [3] | |

| Kinase (EGFR/VEGFR) Inhibitor | Amide (R) | Addition of a second indole moiety | Significantly increases antiproliferative potency | [4] |

| Amide (R) | Phenyl or substituted phenyl groups | Essential for high-affinity binding in the ATP pocket | [4][7] | |

| Antitubercular (MmpL3) | Amide (R) | Adamantyl or similar lipophilic groups | Confers high potency (MIC < 1 µM) | [5] |

| C5, C6 | Halogenation (Cl, F) | Generally improves activity | [5] | |

| Antibacterial (NorA Efflux) | C2 | Aryl group (e.g., phenyl) | Essential for activity | [6] |

| C5 | Electron-withdrawing group (e.g., NO2) | Favorable for inhibitory activity | [6] |

Methodologies for Pharmacological Evaluation

Validating the activity of novel compounds requires robust and reproducible bioassays. The protocols described below represent self-validating systems for assessing the primary activities of indole-2-yl-alkylamine derivatives.

Experimental Protocol 1: CB1 Receptor Allosteric Modulation Assay

-

Objective: To determine if a test compound acts as a negative or positive allosteric modulator of the CB1 receptor by measuring its effect on the binding of an orthosteric radioligand.

-

Causality: This assay directly measures the core mechanistic hypothesis—that the test compound alters the binding characteristics of the primary active site. The inclusion of multiple concentrations of both the test compound and the orthosteric agonist allows for the calculation of the cooperativity factor (α), providing a quantitative measure of the allosteric effect.

-

Materials:

-

Cell membranes expressing human CB1 receptor.

-

[³H]CP-55,940 (orthosteric agonist radioligand).

-

Test compounds (indole-2-carboxamides).

-

WIN 55,212-2 (unlabeled orthosteric agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Scintillation fluid and vials; microplate harvester.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, CB1 membranes, a fixed concentration of [³H]CP-55,940 (near its Kd value), and varying concentrations of the test compound.

-

To determine the cooperativity factor, run parallel experiments that also include varying concentrations of the unlabeled agonist WIN 55,212-2.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Incubate plates for 90 minutes at 30°C.

-

Rapidly filter the plate contents through glass fiber filters using a cell harvester and wash with ice-cold buffer to separate bound from free radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Data are analyzed using non-linear regression (e.g., Prism).

-

The effect of the test compound on the Bmax and Kd of the radioligand is determined. A NAM will typically decrease the Bmax and/or increase the Kd (decrease affinity).

-

The data are fit to an allosteric ternary complex model to calculate the dissociation constant (KB) of the modulator and the cooperativity factor (α).

-

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Objective: To quantify the inhibitory potency (IC50) of a test compound against a specific tyrosine kinase.

-

Causality: This assay directly measures the compound's ability to block the enzymatic activity (phosphorylation) of the target kinase. The use of a specific substrate and ATP allows for a direct readout of inhibition. Controls without enzyme or without compound validate the assay system.

-

Materials:

-

Recombinant human EGFR enzyme.

-

Kinase assay buffer.

-

ATP and a specific peptide substrate (e.g., poly(Glu,Tyr) 4:1).

-

Test compounds (indole-2-carboxamides).

-

A detection system, such as an ADP-Glo™ Kinase Assay kit, which measures ADP production as a proxy for kinase activity.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

-

Add the test compound, EGFR enzyme, and the peptide substrate to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure kinase activity using the detection system (e.g., add ADP-Glo™ reagent to convert remaining ATP to light).

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).

-

Plot percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Therapeutic Potential and Future Perspectives

The unique pharmacology of indole-2-yl-alkylamines and their derivatives positions them as promising candidates for several challenging diseases.

-

Oncology: As multi-kinase inhibitors, these compounds could offer advantages in treating complex cancers driven by multiple signaling pathways, such as non-small-cell lung cancer and melanoma.[4][7]

-

Neurological and Psychiatric Disorders: The development of CB1 allosteric modulators could lead to safer and more effective treatments for pain, anxiety, and epilepsy by fine-tuning endocannabinoid signaling without the psychotropic side effects of direct agonists.[3][11]

-

Infectious Diseases: The dual potential as direct antitubercular agents and as antibiotic resistance breakers makes this scaffold a high-priority area for addressing the global threat of antimicrobial resistance.[5][6]

Future Directions: The field is ripe for further exploration. Key challenges will include optimizing pharmacokinetic properties (ADME) and ensuring target selectivity to minimize off-target effects. Future research should focus on:

-

Multi-target Drug Design: Intentionally designing single molecules that can hit multiple relevant targets (e.g., a compound with both kinase inhibitory and anti-angiogenic properties).[12][13]

-

Exploring Novel Targets: Screening existing and new libraries of indole-2-yl-alkylamines against a wider range of biological targets.

-

In Vivo Validation: Moving the most promising lead compounds from in vitro assays into preclinical animal models to assess efficacy and safety.

The indole-2-yl-alkylamine scaffold, while less explored than its C3 counterpart, represents a validated and highly versatile platform for the development of next-generation therapeutics. Its demonstrated potential across diverse and critical disease areas ensures that it will remain a focus of intensive research and development for years to come.

References

- Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region. PubMed.

- Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. PMC.

- Pharmacology of indole-alkylamines. PubMed.

- Indolealkylamine analogs share 5-HT2 binding characteristics with phenylalkylamine hallucinogens. PubMed.

- Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 tre

- Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 tre

- Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.

- Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.

- Structure–Activity Relationships of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC.

- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Organic Chemistry Portal.

- The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. Sami Publishing Company.

- Aminoalkylation of metal derivatives of indole. Part II. Coupling of indolylmagnesium iodides with halogenoalkylamines. Journal of the Chemical Society C.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. PubMed.

- Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. PMC.

- Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology.

- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.

- Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Comput

- Indole alkaloid. Wikipedia.

- Quantitative structure activity relationship studies of anti-proliferative activity of some indole deriv

- Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity. Current Topics in Medicinal Chemistry.

- A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. Benchchem.

- THERAPEUTIC SIGNIFICANCE OF INDOLE SCAFFOLD IN MEDICINAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research.

- Pharmacological Potential of Indole Derivatives: A Detailed Review. Progress in Chemical and Biochemical Research.

- Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. PubMed.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing.

- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed.

- Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry.

- Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Royal Society of Chemistry.

- Indole-Based Compounds as Potential Drug Candid

- Evaluation and comparison of the commonly used bioassays of human indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). PubMed.

- Indole-Based Compounds in the Development of Anti-Neurodegener

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.

- Endogenous indoleamines demonstrate moderate affinity for I2 binding sites. PubMed.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic

- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]

- 11. Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of indolealkylamine derivatives as potential multi-target agents for COVID-19 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Exploring an Uncharted Territory in Medicinal Chemistry

An In-Depth Technical Guide to 1-(Indol-2-yl)ethylamines: Synthesis, Properties, and Therapeutic Potential

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in a vast array of natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets, leading to drugs for cancer, inflammation, and neurological disorders.[3][5] While extensive research has focused on derivatives substituted at the C3-position, such as the ubiquitous neurotransmitter serotonin and its analogue tryptamine, the 1-(indol-2-yl)ethylamine scaffold remains a comparatively unexplored area of chemical space.[6][7]

This guide provides a comprehensive technical overview of the 1-(indol-2-yl)ethylamine core structure for researchers, scientists, and drug development professionals. We will delve into logical synthetic strategies, discuss the scaffold's potential biological activities by drawing comparisons to its better-known isomers, and outline future directions for research. By presenting detailed protocols and explaining the causality behind experimental choices, this document aims to equip researchers with the foundational knowledge required to investigate this promising class of compounds.

PART 1: Synthetic Strategies for Accessing the 1-(Indol-2-yl)ethylamine Scaffold

The synthesis of 1-(indol-2-yl)ethylamines can be approached from two primary directions: functionalization of a pre-existing indole core or construction of the indole ring with the sidechain already incorporated. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the indole nucleus.

Retrosynthetic Analysis

A logical disconnection of the target scaffold reveals two primary precursor molecules: 2-acetylindole and a suitable nitrogen source, or a more complex substituted aniline that can be cyclized to form the indole ring.

Caption: Retrosynthetic pathways for 1-(indol-2-yl)ethylamine.

Route 1: Post-Modification of the Indole Nucleus

This is often the most direct approach, beginning with the introduction of a two-carbon electrophile at the C2 position, followed by conversion to the amine. The primary challenge is achieving regioselectivity at C2, as indole typically favors electrophilic substitution at C3.

1.1 Friedel-Crafts Acylation and Subsequent Amination

The introduction of an acetyl group at the C2 position can be achieved under specific conditions, often requiring N-protection to block reactivity at the indole nitrogen and influence regioselectivity. The resulting 2-acetylindole is a key intermediate that can be converted to the desired ethylamine via several reliable methods.

Caption: Workflow for synthesis via functionalization of indole.

Experimental Protocol: Reductive Amination of 2-Acetylindole

This protocol provides a generalized, self-validating procedure for converting the ketone intermediate to the primary amine.

-

Dissolution: Dissolve 2-acetylindole (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Ammonium Acetate Addition: Add ammonium acetate (10-20 eq) to the solution. The large excess drives the equilibrium towards imine formation.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reducing Agent Addition: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise. Causality: NaBH₃CN is chosen because it selectively reduces the imine in the presence of the ketone, preventing side reactions.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of the imine intermediate by TLC.

-

Quenching and Workup: Carefully quench the reaction by adding dilute HCl. Basify the aqueous layer with NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Ring Construction via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and robust method for creating the indole core.[8][9] To generate a 1-(indol-2-yl)ethylamine, one would react an appropriately substituted arylhydrazine with 3-aminobutan-2-one or a protected version thereof.

Caption: Workflow for the Fischer Indole Synthesis approach.

Causality Insight: The use of a protected amino ketone is critical. It prevents the amine from interfering with the initial condensation reaction with the hydrazine and ensures the correct cyclization pathway is followed. The choice of protecting group (e.g., Boc) is dictated by its stability under the acidic reaction conditions and its ease of removal in the final step.

| Synthesis Route | Key Reagents | Pros | Cons |

| Route 1: Acylation/Amination | Indole, Ac₂O/SnCl₄, NH₃/NaBH₃CN | Modular, allows for late-stage diversification. | C2-regioselectivity can be challenging; may require N-protection. |

| Route 2: Fischer Synthesis | Arylhydrazine, Amino-ketone | Convergent, good for substituted aryl rings. | Precursor ketone may not be commercially available; harsh acidic conditions. |

| Asymmetric Approaches | Chiral catalysts/auxiliaries | Provides enantiomerically pure compounds.[10][11][12] | Catalyst development is complex; may have limited substrate scope. |

PART 2: Biological Activity and Therapeutic Potential